(R)-3,4-Diamino-4-oxobutanoic acid (R)-3,4-Diamino-4-oxobutanoic acid D-aspartic 1-amide is an aspartic 1-amide and a D-aspartic acid derivative. It is an enantiomer of a L-aspartic 1-amide.
Brand Name: Vulcanchem
CAS No.: 200260-37-3
VCID: VC21536703
InChI: InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1
SMILES: C(C(C(=O)N)N)C(=O)O
Molecular Formula: C4H8N2O3
Molecular Weight: 132.12 g/mol

(R)-3,4-Diamino-4-oxobutanoic acid

CAS No.: 200260-37-3

Cat. No.: VC21536703

Molecular Formula: C4H8N2O3

Molecular Weight: 132.12 g/mol

* For research use only. Not for human or veterinary use.

(R)-3,4-Diamino-4-oxobutanoic acid - 200260-37-3

CAS No. 200260-37-3
Molecular Formula C4H8N2O3
Molecular Weight 132.12 g/mol
IUPAC Name (3R)-3,4-diamino-4-oxobutanoic acid
Standard InChI InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1
Standard InChI Key PMLJIHNCYNOQEQ-UWTATZPHSA-N
Isomeric SMILES C([C@H](C(=O)N)[NH3+])C(=O)[O-]
SMILES C(C(C(=O)N)N)C(=O)O
Canonical SMILES C(C(C(=O)N)[NH3+])C(=O)[O-]

Chemical Properties and Structure

(R)-3,4-Diamino-4-oxobutanoic acid possesses several distinctive chemical properties that contribute to its reactivity and biological relevance. The compound features a carboxylic acid group, two amino groups, and a carbonyl functionality, providing multiple sites for potential chemical interactions.

Molecular Characteristics

The compound has a molecular formula of C4H8N2O3 with a molecular weight of approximately 132.11 g/mol . Its structure includes a four-carbon chain (butanoic acid backbone) with two amino groups and an oxo (keto) group strategically positioned to create its unique reactivity profile. The (R) designation indicates specific stereochemistry at the chiral center, which is crucial for its biological recognition and activity.

Physical Properties

While comprehensive physical property data is limited in the search results, the compound is known to be soluble in water, which enhances its utility in biological research applications. The presence of multiple functional groups contributes to its ability to form hydrogen bonds and engage in various chemical interactions.

Structural Identifiers

The compound can be identified using several standardized notation systems:

Identifier TypeValue
CAS Number2058-58-4
MDL NumberMFCD00008036
IUPAC Name(3R)-3,4-diamino-4-oxobutanoic acid
FormulaC4H8N2O3
Molecular Weight132.11 g/mol

Synonyms and Identification

The compound is recognized by several alternative names in scientific literature, which facilitates cross-referencing across research databases and publications.

Common Synonyms

The primary synonyms for (R)-3,4-Diamino-4-oxobutanoic acid include:

  • (R)-2-Aminosuccinamic acid

  • H-D-Asn-OH

  • D-Asparagine

These alternative designations highlight the compound's relationship to asparagine and its distinctive stereochemistry.

Chemical Identifiers

Modern chemical databases use standardized identifiers to uniquely represent this compound:

Identifier TypeValue
InChIInChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1
Canonical SMILESC(C(C(=O)N)N)C(=O)O
Isomeric SMILESC(C@HN)C(=O)O

These identifiers provide precise structural information that can be interpreted by chemical software and databases.

Biological Activity and Mechanisms

(R)-3,4-Diamino-4-oxobutanoic acid exhibits significant biological activities that make it relevant for various research applications.

Metabolic Roles

As a D-isomer of asparagine, this compound may interact with biological systems differently than the naturally occurring L-asparagine. It potentially serves as an intermediate in specialized metabolic pathways and could influence various biochemical processes due to its structural similarity to naturally occurring amino acids.

Research Applications

(R)-3,4-Diamino-4-oxobutanoic acid has demonstrated utility across multiple research domains.

Chemical Synthesis Applications

The compound serves as a valuable building block in organic synthesis due to its multifunctional nature. Its usefulness stems from:

  • The presence of multiple reactive functional groups that can be selectively modified

  • Its defined stereochemistry, which can influence the stereochemical outcome of subsequent reactions

  • Its potential to introduce amino acid functionality into complex molecules

These characteristics make it valuable for creating more complex molecular structures in pharmaceutical development and materials science.

Biological Research Applications

In biological research, (R)-3,4-Diamino-4-oxobutanoic acid has several notable applications:

  • As a tool for studying stereoselectivity in enzymatic reactions

  • In investigations of D-amino acid metabolism and biological functions

  • As a component in specialized culture media for biochemical studies

The compound's unique stereochemistry makes it particularly valuable for comparative studies with its L-isomer counterpart.

Comparative Analysis with Similar Compounds

Understanding (R)-3,4-Diamino-4-oxobutanoic acid in the context of related compounds provides valuable insights into its distinctive properties and potential applications.

Comparison with L-Asparagine

The most direct comparison is with L-asparagine, which differs only in stereochemistry:

Property(R)-3,4-Diamino-4-oxobutanoic acid (D-Asparagine)L-Asparagine
StereochemistryD-isomer (R-configuration)L-isomer (S-configuration)
Natural OccurrenceRare in biological systemsCommon in proteins and biological processes
Metabolic RoleLimited in natural systemsEssential amino acid in protein synthesis
Biological RecognitionLess recognized by most enzymesReadily recognized by most biological systems

This stereochemical difference has profound implications for biological activity and recognition.

Comparison with Other Amino Acid Derivatives

Comparing (R)-3,4-Diamino-4-oxobutanoic acid with other structurally related compounds:

CompoundStructural RelationshipKey Differences
Aspartic AcidMissing amide groupContains two carboxylic acid groups instead of an amide
GlutamineHomologContains an additional methylene group in the carbon chain
β-AlanineIsomerDifferent arrangement of the amino and carboxyl groups

These structural relationships help explain differences in reactivity and biological activity.

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